molecular formula C21H24N2O5 B2648678 (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide CAS No. 847468-38-6

(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide

Cat. No. B2648678
CAS RN: 847468-38-6
M. Wt: 384.432
InChI Key: LYOHEEQNNPHUIH-LDADJPATSA-N
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Description

“(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide” is a chemical compound that has gained significant importance. It’s a hybrid compound of chalcone-salicylate .


Synthesis Analysis

The compound has been successfully synthesized using a linker mode approach under reflux condition . The structure of the compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .


Molecular Structure Analysis

The molecular structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The compound has been studied in silico using computational approaches (molecular docking and MD simulation) .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C21H24N2O5 and its molecular weight is 384.432.

Scientific Research Applications

Synthesis and X-Ray Crystallographic Studies

One research avenue involves the synthesis of derivatives like (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, achieved through a one-pot reaction. These compounds' stereochemistry and structures were confirmed by X-ray diffraction and various spectroscopic methods, indicating their potential in scientific studies for understanding molecular structures and interactions (Bondock et al., 2014).

Potential Insecticidal Agents

Research on phenoxyacetamide derivatives, including some acrylamide derivatives, has shown promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. This application could lead to the development of new agrochemicals for crop protection (Rashid et al., 2021).

Crystal Growth and Physicochemical Studies

The synthesis and crystal growth of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide through solid-state reactions have been studied, revealing insights into its physicochemical properties. Such research contributes to the knowledge base on the formation and characterization of new organic crystalline materials (Gupta et al., 2013).

Electrochromic and Conductive Properties

Novel aromatic polyamides with pendent dimethoxy-substituted triphenylamine units, synthesized from acrylamide derivatives, exhibit strong electrochromic properties. These materials, amorphous and soluble in organic solvents, could find applications in electronic displays and devices due to their thermal stability and UV-vis absorption bands (Chang & Liou, 2008).

Corrosion Inhibition

The corrosion inhibition behavior of chalcone derivatives, including acrylamide components, has been explored for mild steel in hydrochloric acid solutions. Such compounds have shown high inhibition activities, suggesting their potential use as corrosion inhibitors in industrial applications (Lgaz et al., 2017).

Mechanism of Action

The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). No striking change in the positioning of the interacting residues was recorded before and after the MD simulations .

Future Directions

Based on the studies, it can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .

properties

IUPAC Name

(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-5-28-17-9-7-16(8-10-17)23-21(25)18(22-14(2)24)12-15-6-11-19(26-3)20(13-15)27-4/h6-13H,5H2,1-4H3,(H,22,24)(H,23,25)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOHEEQNNPHUIH-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide

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